4-Bromo-2,3,6-trifluorobenzonitrile

Catalog No.
S2865491
CAS No.
2514941-93-4
M.F
C7HBrF3N
M. Wt
235.991
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,6-trifluorobenzonitrile

CAS Number

2514941-93-4

Product Name

4-Bromo-2,3,6-trifluorobenzonitrile

IUPAC Name

4-bromo-2,3,6-trifluorobenzonitrile

Molecular Formula

C7HBrF3N

Molecular Weight

235.991

InChI

InChI=1S/C7HBrF3N/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1H

InChI Key

HQTCOSQFCOLILP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)F)F)C#N)F

solubility

not available

4-Bromo-2,3,6-trifluorobenzonitrile is an aromatic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzonitrile structure. Its molecular formula is C7BrF4NC_7BrF_4N, with a molecular weight of approximately 253.98 g/mol. The compound features a benzene ring substituted with a bromine atom at the para position and three fluorine atoms at the ortho and meta positions relative to the nitrile group. This unique substitution pattern contributes to its distinctive chemical properties and reactivity.

Typical of aromatic compounds:

  • Nucleophilic Substitution: The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.
  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by electrophiles under appropriate conditions.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde depending on the reducing agent used.

These reactions are facilitated by the compound's electronic structure, which is influenced by both the bromine and fluorine substituents.

The synthesis of 4-Bromo-2,3,6-trifluorobenzonitrile can be achieved through several methods:

  • Direct Halogenation: Bromination of 2,3,6-trifluorobenzonitrile using bromine or brominating agents under controlled conditions.
  • Nitrilation: Starting from 4-bromo-2,3,6-trifluorobenzenes, nitriles can be introduced via nucleophilic substitution reactions using cyanide sources.
  • Multi-step Synthesis: Involves initial synthesis of a precursor compound followed by halogenation and subsequent nitrilation steps.

These methods allow for the selective introduction of functional groups while maintaining high yields and purity.

4-Bromo-2,3,6-trifluorobenzonitrile has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Utilized in developing agrochemicals that target specific pests or diseases.
  • Material Science: Employed in creating advanced materials with tailored properties due to its unique chemical structure.

The compound's fluorinated nature enhances its stability and reactivity, making it suitable for diverse applications.

Interaction studies involving 4-Bromo-2,3,6-trifluorobenzonitrile focus on its reactivity with biological molecules and other chemicals:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Reactivity Profiling: Evaluating how it reacts with various nucleophiles or electrophiles helps in predicting its behavior in biological systems.

Such studies are crucial for assessing the safety and efficacy of compounds intended for pharmaceutical use.

Several compounds share structural similarities with 4-Bromo-2,3,6-trifluorobenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,3-difluorobenzonitrileC7H2BrF2NC_7H_2BrF_2NContains two fluorine atoms; less electron-withdrawing effect compared to trifluoro variants.
5-Bromo-2-fluoro-4-methylbenzonitrileC8H5BrFC_8H_5BrFMethyl group alters electron density; different position of bromine.
1-Bromo-2,4,5-trifluorobenzeneC6H2BrF3C_6H_2BrF_3Different arrangement of halogens; no nitrile group present.
1-Bromo-3-fluoro-5-methylbenzeneC8H8BrFC_8H_8BrFContains methyl group; lacks multiple fluorines affecting reactivity.

These comparisons illustrate how variations in halogen positioning and additional functional groups influence the chemical behavior and applications of these compounds.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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